3-Methoxy-3-oxopropanoic acid

Description

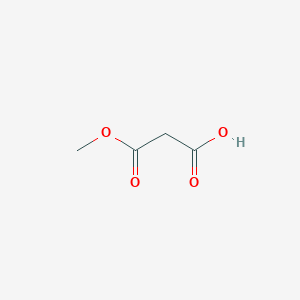

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c1-8-4(7)2-3(5)6/h2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVZQAXFSQKDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347001 | |

| Record name | 3-Methoxy-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16695-14-0 | |

| Record name | 3-Methoxy-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-3-oxopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Monomethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl malonate, also known as methyl hydrogen malonate, is a mono-ester derivative of malonic acid.[1][2] It serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for a wide range of chemical transformations, making it a versatile reagent for the introduction of a carboxymethyl group in the synthesis of more complex molecules.[1][3] This guide provides a comprehensive overview of the core physicochemical properties of monomethyl malonate, detailed experimental protocols for their determination, and its role in synthetic pathways.

Physicochemical Properties

Monomethyl malonate is typically a colorless to pale yellow liquid with a fruity odor, although it can also exist as a solid, suggesting a melting point near ambient temperature.[1][4] It is soluble in polar organic solvents and water.[1][3] A summary of its key physicochemical properties is presented below.

Table 1: General and Physical Properties of Monomethyl Malonate

| Property | Value | Source |

| CAS Number | 16695-14-0 | [1] |

| Molecular Formula | C₄H₆O₄ | [1] |

| Molecular Weight | 118.09 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid or solid | [1][4] |

| Boiling Point | 232 °C | [5] |

| 91-92 °C at 2.5 mmHg | [1] | |

| Density | 1.128 g/cm³ | [5] |

| Refractive Index (n_D^20) | 1.428 | [5] |

| Flash Point | 104 °C | [5] |

Table 2: Acid-Base and Partitioning Properties of Monomethyl Malonate

| Property | Value | Source |

| pKa (Predicted) | 2.83 ± 0.32 | [4] |

| logP (Computed) | 0.3 | [6] |

Experimental Protocols

Detailed experimental procedures for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory methodologies and can be adapted for monomethyl malonate.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the carboxylic acid group in monomethyl malonate can be determined by potentiometric titration with a standardized base.

Materials:

-

Monomethyl malonate

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Deionized water, boiled to remove dissolved CO₂

-

pH meter with a glass electrode, calibrated with standard buffers

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Accurately weigh a sample of monomethyl malonate and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Place the solution in a beaker with a magnetic stir bar and begin gentle stirring.

-

Immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from the burette.

-

After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.

-

Continue the titration until the pH shows a sharp increase, indicating the equivalence point, and then continue for several more additions.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This can be determined from the graph or by calculating the first derivative of the titration curve to pinpoint the equivalence point.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) between n-octanol and water provides a measure of a compound's lipophilicity. The shake-flask method is a standard technique for its determination.[7]

Materials:

-

Monomethyl malonate

-

n-Octanol (reagent grade)

-

Deionized water

-

Separatory funnel or centrifuge tubes

-

Shaker or vortex mixer

-

Analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC, or GC)

Procedure:

-

Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.

-

Prepare a stock solution of monomethyl malonate in the pre-saturated water.

-

Add a known volume of the aqueous stock solution and an equal volume of pre-saturated n-octanol to a separatory funnel or centrifuge tube.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

Carefully collect a sample from both the aqueous and the n-octanol layers.

-

Determine the concentration of monomethyl malonate in each phase using a suitable and pre-calibrated analytical method.

-

Calculate the partition coefficient, P, as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient (logP = log₁₀(P)).

Determination of Aqueous Solubility

The solubility of monomethyl malonate in water can be determined by creating a saturated solution and measuring its concentration.

Materials:

-

Monomethyl malonate

-

Deionized water

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filter)

-

Analytical method for quantification

Procedure:

-

Add an excess amount of monomethyl malonate to a known volume of deionized water in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The presence of undissolved solid should be visible.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it to remove any suspended solid particles.

-

Accurately dilute the filtered saturated solution with deionized water to a concentration that is within the linear range of the analytical instrument.

-

Determine the concentration of monomethyl malonate in the diluted sample using a calibrated analytical method.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the aqueous solubility at the specified temperature, typically expressed in g/100 mL or mol/L.

Synthesis and Synthetic Utility

Monomethyl malonate is a versatile intermediate in organic synthesis. A common laboratory-scale synthesis involves the selective monohydrolysis of dimethyl malonate.[8]

Workflow for the Synthesis of Monomethyl Malonate from Dimethyl Malonate

Caption: A generalized workflow for the synthesis of monomethyl malonate.

Monomethyl malonate is a key precursor in the synthesis of various pharmaceuticals. Its structure allows for further elaboration through reactions at both the carboxylic acid and the ester functionalities. For instance, it is used in the synthesis of 2,4-piperidinedione, an important intermediate for antibacterial and antitumor agents.[9]

Role of Monomethyl Malonate as a Synthetic Intermediate in Drug Development

Caption: Monomethyl malonate as a key starting material in pharmaceutical synthesis.

Conclusion

Monomethyl malonate is a valuable chemical entity with well-defined physicochemical properties that make it a versatile tool in organic synthesis. This guide provides a detailed summary of these properties, standardized protocols for their experimental determination, and an overview of its synthetic applications, particularly in the realm of drug development. The information presented herein is intended to be a valuable resource for researchers and scientists working with this important compound.

References

- 1. MONOMETHYL MALONATE | 16695-14-0 [chemicalbook.com]

- 2. CAS 16695-14-0: MONOMETHYL MALONATE | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. MONOMETHYL MALONATE price,buy MONOMETHYL MALONATE - chemicalbook [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Monomethyl malonate | C4H5O4- | CID 3801157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. Practical large scale synthesis of half-esters of malonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

Spectroscopic Profile of Malonic Acid Monomethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for malonic acid monomethyl ester (also known as methyl hydrogen malonate), a key reagent and building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition. This information is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for malonic acid monomethyl ester is C₄H₆O₄, and its molecular weight is 118.09 g/mol . The spectroscopic data presented below are consistent with its chemical structure: a three-carbon chain with a carboxylic acid group at one terminus and a methyl ester at the other.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra of malonic acid monomethyl ester provide distinct signals corresponding to the different chemical environments of the nuclei.

Table 1: ¹H NMR Spectroscopic Data for Malonic Acid Monomethyl Ester

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.75 | Singlet | 3H | -OCH₃ |

| ~3.40 | Singlet | 2H | -CH₂- |

| ~11.5 (broad) | Singlet | 1H | -COOH |

Table 2: ¹³C NMR Spectroscopic Data for Malonic Acid Monomethyl Ester

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Carboxylic Acid) |

| ~167 | C=O (Ester) |

| ~52 | -OCH₃ |

| ~41 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of malonic acid monomethyl ester is characterized by strong absorption bands corresponding to the carbonyl groups of the carboxylic acid and the ester, as well as the O-H stretch of the carboxylic acid.

Table 3: Key IR Absorption Bands for Malonic Acid Monomethyl Ester

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1200 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for Malonic Acid Monomethyl Ester

| m/z | Interpretation |

| 118 | [M]⁺ (Molecular Ion) |

| 101 | [M - OH]⁺ |

| 87 | [M - OCH₃]⁺ |

| 74 | [M - COOH]⁺ or [CH₂(CO)OCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of malonic acid monomethyl ester in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

FT-IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of liquid malonic acid monomethyl ester between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: For analysis by GC-MS, the carboxylic acid group of malonic acid monomethyl ester is often derivatized (e.g., by silylation) to increase its volatility.

-

Chromatographic Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Mass Analysis: The eluent from the GC is introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode. The mass spectrum is recorded over a suitable m/z range (e.g., 40-200 amu).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like malonic acid monomethyl ester.

Caption: A logical workflow for the structural elucidation of an organic compound.

3-Methoxy-3-oxopropanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-3-oxopropanoic acid, also widely known as monomethyl malonate or methyl hydrogen malonate, is a versatile reagent in organic synthesis. While the specific historical moment of its initial discovery is not well-documented, its history is intrinsically linked to the development of malonic ester synthesis, a cornerstone of carbon-carbon bond formation in organic chemistry. This technical guide provides an in-depth overview of this compound, including its historical context, physicochemical properties, modern synthetic protocols, and its role as a synthetic building block.

Discovery and Historical Context

The precise first synthesis or isolation of this compound is not clearly attributable to a single individual or date in the historical literature. Its emergence is deeply rooted in the broader history of malonic acid and its esters, which became foundational in organic synthesis in the late 19th century. Malonic acid itself was first prepared in 1858 by the French chemist Victor Dessaignes.

The subsequent development of the malonic ester synthesis, a reaction that utilizes dialkyl malonates to form substituted carboxylic acids, provided the chemical context for the preparation and use of monoesters like this compound. These monoesters offered an alternative synthetic strategy, allowing for more nuanced applications in the construction of complex organic molecules. Early research on malonic acid derivatives was extensive, and the preparation of its various esters, including the monomethyl ester, was a logical extension of this work. Today, this compound is a commercially available and widely used reagent in both academic and industrial research.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O₄ | [3] |

| Molecular Weight | 118.09 g/mol | [3] |

| CAS Number | 16695-14-0 | [3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 232 °C | [4] |

| Flash Point | 104 °C | [4] |

| Density | 1.128 g/cm³ | [4] |

| Solubility | Soluble in water and polar organic solvents | [3] |

| IUPAC Name | This compound | |

| Synonyms | Monomethyl malonate, Methyl hydrogen malonate, (Methoxycarbonyl)acetic acid | [2][5] |

Experimental Protocols for Synthesis

Several methods have been developed for the synthesis of this compound. A common and practical approach involves the selective monohydrolysis of dimethyl malonate.

Selective Monohydrolysis of Dimethyl Malonate

This method provides high yields of monomethyl malonate and is environmentally benign.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve dimethyl malonate (1.0 equivalent) in a mixture of water and a co-solvent such as acetonitrile.

-

Base Addition: Cool the solution in an ice-water bath. Slowly add a solution of an appropriate base (e.g., sodium hydroxide, 1.0 equivalent) dropwise while maintaining the low temperature.

-

Reaction Monitoring: Stir the reaction mixture vigorously at a controlled temperature (e.g., 0-5 °C) for a specified time (typically 1-4 hours). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation under reduced pressure.

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis, primarily utilized as a building block for more complex molecules.[3] Its utility stems from the presence of both a carboxylic acid and an ester functional group, allowing for selective reactions.

For instance, it is used in the synthesis of various pharmaceutical intermediates. One notable application is in the synthesis of 2,4-piperidinedione (B57204) derivatives, which are important precursors for drugs like Alosetron Hydrochloride, a 5-HT3 receptor antagonist.[6] It is also employed in the synthesis of intermediates for antiviral drugs such as Boceprevir.[6]

The general reactivity pattern involves the activation of the carboxylic acid group for amide or ester formation, or the use of the α-carbon in condensation reactions after deprotonation.

Biological Role and Toxicology

This compound is not known to have a direct, significant biological role itself. Its relevance in a biological context is primarily through its hydrolysis to malonate. Malonate is a well-known classical competitive inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the citric acid cycle.[7] Therefore, in biological systems, the effects of this compound would likely be mediated by its conversion to malonate.

Toxicological data for this compound is limited. It is considered to be a low-hazard chemical, though it may cause irritation to the eyes, skin, and respiratory system.[4] Standard laboratory safety precautions should be observed when handling this compound.

Conclusion

This compound, a monoester of malonic acid, is a synthetically important molecule with a history intertwined with the development of classical organic reactions. While its specific "discovery" is not a singular event, its utility as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules is well-established. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to be a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. CAS 16695-14-0: MONOMETHYL MALONATE | CymitQuimica [cymitquimica.com]

- 2. This compound | 16695-14-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 16695-14-0 | TCI EUROPE N.V. [tcichemicals.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Conformational Analysis of 3-Methoxy-3-oxopropanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the conformational landscape of 3-methoxy-3-oxopropanoic acid, a molecule of interest in medicinal chemistry and drug development. In the absence of direct experimental or computational studies on this specific molecule, this guide leverages detailed theoretical analyses of its close structural analog, dimethyl malonate, to predict its conformational preferences, rotational energy barriers, and stable geometries. This document outlines the pertinent quantum mechanical methodologies, presents the extrapolated quantitative data in a structured format, and offers a logical workflow for future computational investigations.

Introduction

This compound, also known as monomethyl malonate, possesses a flexible backbone characterized by several rotatable single bonds. The overall three-dimensional shape, or conformation, of this molecule is critical in determining its physicochemical properties and its interactions with biological targets. Understanding the relative energies of different conformers and the barriers to their interconversion is paramount for rational drug design and development.

Due to a lack of specific theoretical studies on this compound, this guide draws upon a comprehensive computational study of dimethyl malonate. The conformational behavior of dimethyl malonate, which features two methyl ester groups, provides a robust model for predicting the behavior of this compound, which has one methyl ester and one carboxylic acid group.

Theoretical Methodology

The conformational analysis of small organic molecules like this compound is typically performed using a variety of quantum mechanical methods. These methods are chosen to provide a balance between computational cost and accuracy.

Ab Initio and Density Functional Theory (DFT) Calculations

High-level ab initio methods and Density Functional Theory (DFT) are the primary tools for accurate conformational analysis.

-

Hartree-Fock (HF): While a foundational ab initio method, HF theory does not account for electron correlation and is generally less accurate for predicting subtle conformational energy differences.

-

Møller-Plesset Perturbation Theory (MP2, MP4): These methods incorporate electron correlation and offer a higher level of accuracy than HF. MP2 is a common choice for conformational studies.[1]

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, have become widely used due to their excellent balance of accuracy and computational efficiency. They include effects of electron correlation at a lower computational cost than traditional ab initio methods.[1]

Basis Sets

The choice of basis set is crucial for obtaining reliable results. Pople-style basis sets are commonly employed:

-

6-31G(d) or 6-31G : A split-valence basis set with polarization functions on heavy atoms, suitable for initial geometry optimizations.

-

6-31+G(d,p) or 6-31++G : These include diffuse functions to better describe non-covalent interactions and polarization functions on both heavy atoms and hydrogens, leading to more accurate energy calculations.[1]

Computational Workflow

A typical computational workflow for conformational analysis involves:

-

Conformational Search: Identifying all possible low-energy conformers by systematically rotating around the key dihedral angles.

-

Geometry Optimization: Optimizing the geometry of each identified conformer to find the local energy minimum on the potential energy surface.

-

Frequency Calculations: Performing frequency calculations to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Single-Point Energy Calculations: Performing higher-level single-point energy calculations on the optimized geometries to obtain more accurate relative energies.

-

Transition State Search: Locating the transition state structures that connect the different conformers to determine the rotational energy barriers.

Predicted Conformational Landscape of this compound

Based on the theoretical studies of dimethyl malonate, this compound is predicted to have two primary low-energy conformers. These arise from the relative orientations of the methoxycarbonyl and carboxylic acid groups.

The key dihedral angles that define the conformation are:

-

τ1 (O=C-C-C=O): The torsion angle between the two carbonyl groups.

-

τ2 (C-C-O-CH3): The torsion angle of the methoxy (B1213986) group.

-

τ3 (C-C-O-H): The torsion angle of the hydroxyl group of the carboxylic acid.

The most stable conformers of dimethyl malonate were found to have the methyl ester moieties in a cis (C-O) configuration.[1] Extrapolating from this, the analogous conformers for this compound are expected to be the most stable.

The two predicted dominant conformers are:

-

Conformer I (C1 symmetry, gauche): This conformer is predicted to be the global minimum.[1] It is characterized by a gauche relationship between the two carbonyl groups.

-

Conformer II (C2-like symmetry): This conformer has the two carbonyl groups in a more symmetric, crossed orientation.[1]

The interconversion between these conformers is expected to have a low energy barrier, likely less than 2 kJ/mol.[1] This suggests that at room temperature, this compound will exist as a dynamic equilibrium of these conformers.

Quantitative Data

The following table summarizes the predicted relative energies of the most stable conformers of this compound, extrapolated from the computational data for dimethyl malonate.

| Conformer | Point Group | Predicted Relative Energy (kJ/mol) |

| I (gauche) | C1 | 0.00 |

| II (crossed) | C2-like | ~0.5 - 1.0 |

Note: These values are estimations based on the analogous dimethyl malonate system and may vary depending on the level of theory and basis set used in a direct computational study.

Visualizations

Logical Relationship of Conformers

The following diagram illustrates the relationship between the predicted low-energy conformers of this compound and the computational methods used to study them.

Conclusion

This technical guide provides a detailed theoretical overview of the conformational properties of this compound, based on high-level computational studies of its close analog, dimethyl malonate. The molecule is predicted to exist predominantly in two low-energy conformations, a gauche (C1) and a crossed (C2-like) form, with a low barrier to interconversion. The provided methodologies and extrapolated data serve as a valuable resource for researchers in drug discovery and computational chemistry, offering a solid foundation for future, more specific theoretical and experimental investigations into this important molecule.

References

3-Methoxy-3-oxopropanoic acid CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-3-oxopropanoic acid, a versatile reagent in organic synthesis. Also known by synonyms such as Monomethyl Malonate and Methyl Hydrogen Malonate, this compound serves as a critical building block in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides an in-depth look at its synthesis and purification, and outlines its key chemical reactions. A detailed experimental protocol for a representative synthetic application is provided, alongside a workflow diagram for clarity. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Core Data and Properties

This compound is a dicarboxylic acid monoester.[1] Its unique structure, containing both a carboxylic acid and an ester functional group, makes it a valuable intermediate for the synthesis of more complex molecules.[2]

| Property | Value | Reference |

| CAS Number | 16695-14-0 | [3] |

| Molecular Formula | C4H6O4 | [3] |

| Molecular Weight | 118.09 g/mol | |

| IUPAC Name | This compound | |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 232.1 °C | |

| Density | ~1.3 g/cm³ | |

| Purity | >95.0% (T)(qNMR) |

Synthesis and Purification

The industrial synthesis of this compound often involves the selective monohydrolysis of dimethyl malonate. This method is environmentally benign, utilizing water as the primary solvent with a small amount of a volatile co-solvent, and employs inexpensive reagents.[4]

Experimental Protocol: Synthesis from Dimethyl Malonate

This protocol is adapted from a general procedure for the synthesis of monomethyl malonate from dimethyl malonate.

Materials:

-

Dimethyl malonate

-

Acetonitrile

-

Water

-

12M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Saturated aqueous Sodium Chloride (NaCl)

-

Anhydrous Sodium Sulfate (Na2SO4)

Equipment:

-

1 L single neck flask with magnetic stirrer

-

Ice water bath

-

1 L separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a 1 L single neck flask equipped with a magnetic stirrer, dissolve 158.33 g (1.2 mol) of dimethyl malonate in 10 µL of acetonitrile.

-

Stir the solution for 1 minute and then cool the reaction mixture to 0°C using an ice water bath.

-

Add 100 mL of water to the mixture and continue stirring for 30 minutes.

-

Once the reaction is complete, acidify the reaction mixture with 150 mL of aqueous 12M HCl in an ice water bath and subsequently saturate with NaCl.

-

Using a 1 L separatory funnel, extract the acidified mixture with five 500 mL portions of ethyl acetate.

-

Combine the ethyl acetate extracts and wash with 500 mL of saturated aqueous NaCl.

-

Dry the ethyl acetate extract with approximately 100 g of anhydrous sodium sulfate.

-

After removing the desiccant by gravity filtration, concentrate the ethyl acetate solution using a rotary evaporator.

-

Carry out distillation at 2.5 mmHg under reduced pressure and collect the fraction with a boiling point of 91-92 °C to yield monomethyl malonate as a colorless oil.

Expected Yield: Approximately 114.77 g (81%), potentially containing minor impurities of dimethyl malonate and malonic acid.

Purification

For pharmaceutical applications requiring high purity, distillation is the preferred method for large-scale purification. The significant difference in boiling points between dimethyl malonate, monomethyl malonate, and malonic acid allows for efficient separation. Further purification to achieve near 100% purity can be accomplished through techniques such as recrystallization, treatment with activated carbon, or ion exchange chromatography.

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily utilized in the production of pharmaceuticals and agrochemicals.[5] Its reactivity is centered around the carboxylic acid, the ester, and the acidic α-hydrogen.

Key Reactions:

-

Esterification and Transesterification: The carboxylic acid and ester groups can undergo further esterification or transesterification reactions.[5]

-

Condensation Reactions: It participates in condensation reactions to form a wide range of compounds.[5]

-

Alkylation: The α-hydrogen is acidic and can be removed by a strong base to form a resonance-stabilized carbanion. This carbanion can then act as a nucleophile in reactions with alkyl halides to produce mono- or di-alkylated products.

-

Oxidation and Reduction: The compound can be oxidized to corresponding carboxylic acids or ketones, or reduced to alcohols using appropriate reagents.

Application in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is used in the synthesis of 2,4-piperidinedione, a precursor for drugs like Alosetron Hydrochloride, which is used to treat irritable bowel syndrome (IBS).[6] It is also utilized in the synthesis of an intermediate for Boceprevir, a Hepatitis C drug.[6]

Experimental Workflow: Synthesis of a Pharmaceutical Intermediate

The following diagram illustrates a generalized workflow for the synthesis of a pharmaceutical intermediate using this compound, based on a condensation reaction.

Caption: Synthetic workflow for a pharmaceutical intermediate.

Biological Relevance

While the specific biological activities of this compound are not extensively documented, its structural similarity to malonic acid suggests potential interactions with biological systems. Malonate is a well-known competitive inhibitor of succinate (B1194679) dehydrogenase, an enzyme crucial for the citric acid cycle and electron transport chain.[7] Ester derivatives of malonate have been explored as prodrugs to enhance intracellular delivery and protect against cardiac ischemia-reperfusion injury by targeting mitochondrial succinate dehydrogenase.[8] The derivatives of this compound, due to the presence of methoxy (B1213986) and ketone groups, could potentially exhibit bioactivity and may serve as substrates for various enzymes, thereby influencing metabolic pathways.

Safety Information

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For a complete safety profile, refer to the Material Safety Data Sheet (MSDS) from the supplier.[3]

References

- 1. US7208621B2 - Malonic acid monomethyl derivatives and production process thereof - Google Patents [patents.google.com]

- 2. Buy this compound | 16695-14-0 [smolecule.com]

- 3. This compound | 16695-14-0 [sigmaaldrich.com]

- 4. Practical large scale synthesis of half-esters of malonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Monomethyl Malonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Monomethyl Malonate

Monomethyl malonate (also known as methyl hydrogen malonate) is an organic compound with the chemical formula C₄H₆O₄. It is the mono-ester of malonic acid and methanol. Structurally, it possesses both a carboxylic acid and a methyl ester functional group, rendering it a versatile building block in organic synthesis. Its utility is prominent in the preparation of a variety of compounds, including pharmaceuticals and other specialty chemicals. Understanding its solubility in different organic solvents is paramount for optimizing reaction yields, developing effective purification strategies, and designing crystallization processes.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 16695-14-0 | [1] |

| Molecular Formula | C₄H₆O₄ | [1] |

| Molecular Weight | 118.09 g/mol | [2] |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Boiling Point | 91-92 °C at 2.5 mmHg | [4] |

Solubility in Organic Solvents

A thorough review of scientific databases and literature indicates a notable scarcity of specific quantitative solubility data for monomethyl malonate in organic solvents. However, its chemical structure, featuring both a polar carboxylic acid group and a moderately polar ester group, suggests its miscibility with a range of polar organic solvents. The principle of "like dissolves like" provides a foundational basis for predicting its solubility behavior.

Qualitative Solubility Data

Based on available chemical information and the solubility of structurally similar compounds, a qualitative assessment of monomethyl malonate's solubility is presented below. It is crucial to note that these are general predictions and should be confirmed experimentally for specific applications.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding with the carboxylic acid and ester groups. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, it can engage in hydrogen bonding. |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group can interact with the polar groups of monomethyl malonate. |

| Ethyl Acetate (B1210297) | Moderately Polar | Soluble | Structural similarities (ester functionality) and moderate polarity favor solubility. |

| Dichloromethane | Polar Aprotic | Soluble | A common solvent for a wide range of organic compounds, including those with moderate polarity. |

| Acetonitrile (B52724) | Polar Aprotic | Soluble | Its polar nature makes it a suitable solvent for polar and moderately polar solutes. |

| Toluene (B28343) | Nonpolar Aromatic | Sparingly Soluble | The nonpolar nature of toluene makes it a less favorable solvent. |

| Hexane | Nonpolar Aliphatic | Insoluble | The significant difference in polarity suggests very low solubility. |

Experimental Protocols

Given the lack of publicly available quantitative data, this section provides detailed experimental protocols for the synthesis of monomethyl malonate and a general procedure for determining its solubility in various organic solvents.

Synthesis of Monomethyl Malonate from Dimethyl Malonate[4]

This protocol describes the selective monohydrolysis of dimethyl malonate to yield monomethyl malonate.

Materials:

-

Dimethyl malonate

-

Acetonitrile

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl), 12M

-

Sodium chloride (NaCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

1 L single-neck flask

-

Ice water bath

-

Dispensing funnel

-

Rotary evaporator

Procedure:

-

To a 1 L single-neck flask equipped with a magnetic stirrer, add 158.33 g (1.2 mol) of dimethyl malonate and 10 µL of acetonitrile to dissolve the dimethyl malonate.

-

Stir the solution for 1 minute and then cool the reaction mixture to 0°C using an ice water bath.

-

Add 100 mL of water to the mixture and continue stirring for 30 minutes.

-

Dropwise, add 240 mL of a 5M aqueous KOH solution (1.2 mol) using a dispensing funnel over 15 minutes.

-

After the addition is complete, continue to stir the reaction mixture for 60 minutes, keeping the flask in the ice water bath.

-

Upon completion of the reaction, acidify the mixture with 150 mL of 12M HCl in an ice water bath and subsequently saturate with NaCl.

-

Transfer the acidified mixture to a 1 L separatory funnel and extract with five 500 mL portions of ethyl acetate.

-

Combine the ethyl acetate extracts and wash with 500 mL of saturated aqueous NaCl.

-

Dry the ethyl acetate extract with approximately 100 g of anhydrous sodium sulfate.

-

Remove the desiccant by gravity filtration and concentrate the ethyl acetate solution using a rotary evaporator.

-

Purify the crude product by distillation under reduced pressure (2.5 mmHg) and collect the fraction with a boiling point of 91-92 °C to obtain monomethyl malonate as a colorless oil.

General Protocol for Determining Liquid-Liquid Solubility

This protocol outlines a general method for determining the solubility of a liquid solute, such as monomethyl malonate, in an organic solvent at a specific temperature.

Materials and Equipment:

-

Monomethyl malonate (solute)

-

Organic solvent of interest

-

Thermostatically controlled water bath or heating block

-

Calibrated analytical balance

-

Vials with sealed caps

-

Vortex mixer or magnetic stirrer

-

Calibrated positive displacement micropipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks

Procedure:

Part A: Preparation of Saturated Solutions

-

Add an excess amount of monomethyl malonate to a series of vials containing a known volume or weight of the organic solvent. An excess is ensured when a separate phase of the solute is visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled environment (e.g., water bath) set to the desired temperature.

-

Agitate the mixtures vigorously using a vortex mixer or magnetic stirrer for a sufficient period to reach equilibrium. The time required to reach equilibrium should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the solvent phase remains constant.

Part B: Sample Analysis

-

Once equilibrium is reached, cease agitation and allow the phases to separate completely while maintaining the constant temperature.

-

Carefully withdraw a known volume of the solvent phase (the supernatant) using a pre-calibrated micropipette, ensuring that none of the undissolved solute is transferred.

-

Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of monomethyl malonate.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

Part C: Data Calculation

-

Calculate the solubility as the concentration of monomethyl malonate in the saturated solvent phase. The results can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualizing Workflows

Synthesis of Monomethyl Malonate

Caption: Workflow for the synthesis of monomethyl malonate.

Experimental Solubility Determination

Caption: General workflow for experimental solubility determination.

Conclusion

Monomethyl malonate is a valuable reagent in organic synthesis, and a thorough understanding of its solubility is crucial for its effective use. While this guide confirms its general solubility in polar organic solvents, it also highlights the significant lack of publicly available quantitative solubility data. The provided experimental protocols for both the synthesis of monomethyl malonate and the determination of its solubility are intended to empower researchers to fill this data gap. The generation of precise solubility data will undoubtedly facilitate the development of more efficient and robust chemical processes involving this important synthetic building block.

References

An In-depth Technical Guide to the Safety and Handling of Malonic Acid Monomethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for malonic acid monomethyl ester (also known as monomethyl malonate). The following sections detail the hazardous properties, exposure control measures, and emergency procedures necessary for the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

Malonic acid monomethyl ester is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to understand the associated hazards to implement appropriate safety protocols.

GHS Hazard Classification:

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning [1]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Quantitative Data Summary

The following tables summarize the available quantitative data for malonic acid monomethyl ester.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₄ | [1] |

| Molecular Weight | 118.09 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 232 °C at 760 mmHg | [1][4] |

| Density | 1.128 - 1.274 g/cm³ | [1][4] |

| Flash Point | 104 - 103.7 °C | [1][4] |

| pKa | 2.83 ± 0.32 (Predicted) | [1] |

Table 2: Toxicological Data

| Parameter | Value | Species | Route |

| LD50 (Lethal Dose, 50%) | Data not available | ||

| LC50 (Lethal Concentration, 50%) | Data not available |

Table 3: Occupational Exposure Limits

| Organization | Limit |

| OSHA (PEL) | Not established |

| ACGIH (TLV) | Not established |

| NIOSH (REL) | Not established |

Experimental Protocols: Safe Handling and Emergency Procedures

Engineering Controls

-

Work with malonic acid monomethyl ester should be conducted in a well-ventilated area.[3]

-

The use of a chemical fume hood is recommended to minimize inhalation exposure.

-

Facilities should be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[5]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation or puncture before use.

-

Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

-

-

Respiratory Protection: If working outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Handling and Storage

-

Handling:

-

Avoid contact with skin and eyes.[3]

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from heat and sources of ignition.

-

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Hazardous combustion products may include carbon monoxide and carbon dioxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate personal protective equipment (see section 3.2). Ensure adequate ventilation.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable container for disposal. For large spills, dike the area to contain the spill and collect the material for disposal.

Visualizations

The following diagrams illustrate key safety and handling workflows for malonic acid monomethyl ester.

Caption: Workflow for Safe Handling of Malonic Acid Monomethyl Ester.

Caption: First Aid Procedures for Exposure to Malonic Acid Monomethyl Ester.

References

- 1. MONOMETHYL MALONATE | 16695-14-0 [chemicalbook.com]

- 2. Monomethyl malonate | C4H5O4- | CID 3801157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 16695-14-0: MONOMETHYL MALONATE | CymitQuimica [cymitquimica.com]

- 4. Malonic acid monomethyl ester | CAS 16695-14-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to the Chemical Reactivity of Monomethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl malonate (MMM), also known as methyl hydrogen malonate, is a valuable C3 building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group, allows for a diverse range of chemical transformations. The presence of an acidic methylene (B1212753) group flanked by two carbonyl functionalities makes it a potent nucleophile in various carbon-carbon bond-forming reactions. This technical guide provides an in-depth review of the chemical reactivity of monomethyl malonate, including its synthesis, key reactions, and applications in the synthesis of pharmaceutically relevant molecules.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of monomethyl malonate is crucial for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₄ | [1] |

| Molecular Weight | 118.09 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 232 °C | [2] |

| Density | 1.128 g/cm³ | [2] |

| pKa | 2.83 ± 0.32 (Predicted) | [2] |

| Flash Point | 104 °C | [2] |

Synthesis of Monomethyl Malonate

Monomethyl malonate is typically synthesized via the selective monohydrolysis of dimethyl malonate. A practical and scalable procedure has been developed, offering high yields and purity.[3]

Experimental Protocol: Large-Scale Synthesis of Monomethyl Malonate[3]

-

Reaction Setup: A suitable reaction vessel is charged with dimethyl malonate and a minimal amount of a volatile co-solvent, such as acetonitrile, to ensure homogeneity.

-

Cooling: The mixture is cooled to 0 °C in an ice-water bath.

-

Addition of Base: An aqueous solution of a base, typically potassium hydroxide (B78521) (KOH), is added dropwise to the stirred solution while maintaining the temperature at 0 °C. The stoichiometry is carefully controlled to favor monohydrolysis.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is acidified with a strong acid (e.g., HCl) to a pH of approximately 1-2.

-

Extraction: The aqueous layer is saturated with sodium chloride and extracted multiple times with an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure monomethyl malonate.

A representative workflow for the synthesis is depicted below:

Chemical Reactivity

The reactivity of monomethyl malonate is dominated by the acidic proton of the methylene group and the distinct functionalities of the carboxylic acid and ester groups. This allows for a variety of selective transformations.

Alkylation

The methylene protons of monomethyl malonate are sufficiently acidic to be deprotonated by a suitable base, forming a stable enolate. This enolate is a potent nucleophile that readily participates in SN2 reactions with alkyl halides, leading to the formation of α-substituted monomethyl malonates. The choice of base and reaction conditions is critical to control mono- versus di-alkylation.[4]

General Reaction Scheme:

Quantitative Data for Alkylation of Malonate Derivatives:

| Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Diphenylmethyl tert-butyl α-halomalonate | Various alkyl halides | Solid KOH | Toluene (B28343) | -40 | up to 99 | [5] |

| 2,2-Diphenylethyl tert-butyl α-methylmalonate | Benzyl halides | 50% aq. KOH | Toluene | -40 | 90-99 | [6] |

| 2,2-Diphenylethyl tert-butyl α-methylmalonate | Allylic halides | 50% aq. KOH | Toluene | -40 | 70-99 | [6] |

| Diethyl malonate | 6-chlorohexane | K₂CO₃ | Cyclohexane | Reflux | 78 | [7] |

| Diethyl malonate | 6-bromohexane | K₂CO₃ | Cyclohexane | Reflux | 78 | [7] |

Experimental Protocol: Enantioselective Alkylation of a Malonate Derivative [6]

-

Reaction Setup: To a solution of the malonate substrate (e.g., 2,2-diphenylethyl tert-butyl α-methylmalonate) and a phase-transfer catalyst (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide) in toluene at room temperature, the alkylating agent (e.g., p-chlorobenzyl bromide) is added.

-

Cooling and Base Addition: The reaction mixture is cooled to the desired low temperature (e.g., -40 °C). A 50% w/v aqueous solution of potassium hydroxide is then added.

-

Reaction Progress: The mixture is stirred vigorously until the starting material is consumed, as monitored by TLC.

-

Work-up: The reaction is quenched and diluted with ethyl acetate. The organic layer is washed with brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography.

Acylation

The enolate of monomethyl malonate can also be acylated using acylating agents such as acid chlorides or anhydrides. This reaction provides access to β-keto esters, which are valuable synthetic intermediates. The use of the potassium salt of monomethyl malonate is often preferred in these reactions.

General Reaction Scheme:

Experimental Protocol: Acylation of Monomethyl Malonate Potassium Salt [8]

-

Reactant Preparation: A solution of monomethyl malonate potassium salt is prepared in an appropriate aprotic solvent (e.g., THF, DCM).

-

Acylation: The acylating agent (e.g., cyclobutylacetyl chloride) is added to the solution, often in the presence of an activator and magnesium chloride.

-

Reaction Conditions: The reaction is typically carried out at room temperature for a specified period (e.g., 10-12 hours).

-

Work-up and Purification: The reaction mixture is worked up by quenching, extraction, and subsequent purification steps to isolate the desired β-keto ester derivative.

Knoevenagel Condensation

Monomethyl malonate can undergo a Knoevenagel condensation with aldehydes and ketones, typically catalyzed by a weak base like piperidine (B6355638) or pyridine. This reaction involves the formation of a new carbon-carbon double bond and is a key method for synthesizing α,β-unsaturated compounds.[9]

Reaction Mechanism:

Quantitative Data for Knoevenagel Condensation of Malonates:

| Aldehyde | Malonate | Catalyst | Solvent | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | Thiazolidine-2,4-dione | Pyrrolidine | - | 77 | [10] |

| 4-Methoxybenzaldehyde | Thiazolidine-2,4-dione | Pyrrolidine | - | 100 | [10] |

| Syringaldehyde | Malonic Acid | Piperidine | Water | - | [11] |

| Benzaldehydes | Malonic Acid | Ammonium (B1175870) Bicarbonate | Solvent-free | Good to Excellent | [11] |

Experimental Protocol: Knoevenagel Condensation with an Aromatic Aldehyde [11]

-

Reactant Mixture: An aromatic aldehyde (e.g., syringaldehyde) and monomethyl malonate are mixed.

-

Catalyst Addition: A catalytic amount of a weak base (e.g., piperidine or ammonium bicarbonate) is added.

-

Reaction Conditions: The reaction can be carried out under solvent-free conditions or in a suitable solvent (e.g., water, ethanol) with heating.

-

Work-up and Purification: After the reaction is complete, the product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Michael Addition

The enolate of monomethyl malonate can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds.[12]

General Reaction Scheme:

Quantitative Data for Michael Addition of Malonates:

| Michael Acceptor | Malonate Donor | Catalyst | Yield (%) | ee (%) | Reference |

| Cinnamones/Chalcones | Diethyl Malonate | 1,2-Diphenylethanediamine | 61-99 | 65->99 | [13] |

| β-Trifluoromethyl Enones | Malonates | Tertiary amine-thioureas | High | up to 95 | [14] |

Experimental Protocol: Enantioselective Michael Addition [13]

-

Reaction Setup: A mixture of the α,β-unsaturated ketone, the malonate donor, and an organocatalyst (e.g., 1,2-diphenylethanediamine) is prepared in a suitable solvent.

-

Reaction Conditions: The reaction is stirred at a specific temperature until completion.

-

Work-up and Purification: The reaction is quenched, and the product is isolated through extraction and purified by column chromatography to yield the enantioenriched Michael adduct.

Decarboxylation

Substituted monomethyl malonates can undergo decarboxylation upon heating, typically after hydrolysis of the methyl ester to the corresponding dicarboxylic acid. This reaction proceeds through a cyclic transition state and results in the formation of a substituted acetic acid.[15]

Reaction Mechanism:

Applications in Drug Development

Monomethyl malonate and its derivatives are crucial intermediates in the synthesis of a variety of pharmaceutical compounds. For instance, it is used in the synthesis of 2,4-piperidinedione, a core structure in antibacterial and antitumor agents.[8] It is also a key component in the synthesis of an intermediate for Boceprevir, a drug used in the treatment of hepatitis C.[8]

Conclusion

Monomethyl malonate is a versatile and highly reactive molecule that serves as a cornerstone in modern organic synthesis. Its ability to undergo a wide range of transformations, including alkylation, acylation, Knoevenagel condensation, Michael addition, and decarboxylation, makes it an invaluable tool for the construction of complex molecular architectures. The detailed protocols and quantitative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize the rich chemistry of monomethyl malonate in their synthetic endeavors.

References

- 1. MONOMETHYL MALONATE | 16695-14-0 [chemicalbook.com]

- 2. MONOMETHYL MALONATE price,buy MONOMETHYL MALONATE - chemicalbook [chemicalbook.com]

- 3. Practical large scale synthesis of half-esters of malonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Enantioselective synthesis of α-halo-α-alkylmalonates via phase-transfer catalytic α-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

- 7. US7038072B2 - Process for monoalkylation of C-H acidic methylene groups - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

- 9. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Enantioselective Michael Addition of Malonates to Enones | Bentham Science [eurekaselect.com]

- 13. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for Malonic Ester Synthesis Using 3-Methoxy-3-oxopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The malonic ester synthesis is a versatile and widely utilized method in organic chemistry for the synthesis of substituted carboxylic acids. This process typically involves the alkylation of a malonic acid ester, followed by hydrolysis and decarboxylation. 3-Methoxy-3-oxopropanoic acid, also known as monomethyl malonate or methyl hydrogen malonate, is a valuable reagent in this synthesis.[1][2] Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for selective reactions and makes it a key building block in the synthesis of complex organic molecules, including pharmaceutical intermediates.[3] The active methylene (B1212753) group is readily deprotonated by a suitable base to form a stable carbanion, or enolate, which is central to alkylation and acylation reactions.[3]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in malonic ester synthesis.

Reaction Mechanism and Workflow

The malonic ester synthesis using this compound proceeds through several key steps: deprotonation, alkylation, and finally, hydrolysis and decarboxylation.

Signaling Pathway Diagram

Caption: General mechanism of malonic ester synthesis.

Experimental Workflow Diagram

Caption: A typical experimental workflow.

Experimental Protocols

The following are generalized protocols for the synthesis of mono- and di-substituted acetic acids using this compound. Researchers should optimize these protocols based on the specific substrate and scale of the reaction.

Protocol 1: Synthesis of a Mono-substituted Acetic Acid

This protocol outlines the synthesis of a mono-alkylated acetic acid.

Materials:

-

This compound

-

Anhydrous solvent (e.g., THF, DMF)

-

Strong base (e.g., Sodium hydride (NaH), Sodium ethoxide (NaOEt))

-

Alkyl halide (R-X)

-

Aqueous acid (e.g., HCl, H₂SO₄)

-

Aqueous base (e.g., NaOH, KOH)

-

Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

-

Drying agent (e.g., Anhydrous MgSO₄, Na₂SO₄)

Procedure:

-

Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.

-

Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0-1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cautiously quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated intermediate.

-

Hydrolysis and Decarboxylation: To the crude intermediate, add a 6 M aqueous solution of HCl or H₂SO₄. Heat the mixture to reflux for 4-8 hours. This step facilitates both the hydrolysis of the ester and the decarboxylation of the resulting malonic acid derivative.

-

Final Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate in vacuo. The final product can be purified by distillation or recrystallization.

Protocol 2: Synthesis of a Di-substituted Acetic Acid

This protocol is for the synthesis of a di-alkylated acetic acid.

Procedure:

-

First Alkylation: Follow steps 1 and 2 from Protocol 1.

-

Second Deprotonation: After the first alkylation is complete, cool the reaction mixture to 0 °C and add a second equivalent of a strong base (e.g., NaH). Stir for 1-2 hours at room temperature.

-

Second Alkylation: Cool the mixture to 0 °C and add the second alkyl halide (1.0-1.2 equivalents). Allow the reaction to proceed at room temperature or with gentle heating until completion.

-

Work-up, Hydrolysis, and Decarboxylation: Follow steps 3, 4, and 5 from Protocol 1 to isolate and purify the final di-substituted acetic acid.

Data Presentation

The following tables summarize representative quantitative data for malonic ester synthesis. Note that yields can vary significantly based on the specific substrates and reaction conditions.

Table 1: Representative Reaction Conditions and Yields for Mono-alkylation

| Entry | Alkyl Halide (R-X) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzyl bromide | NaH | THF | 12 | 85-95 |

| 2 | n-Butyl iodide | NaOEt | Ethanol | 24 | 75-85 |

| 3 | Allyl chloride | K₂CO₃ | DMF | 18 | 70-80 |

Table 2: Representative Reaction Conditions and Yields for Di-alkylation

| Entry | Alkyl Halide 1 | Alkyl Halide 2 | Base | Solvent | Time (h) | Yield (%) |

| 1 | Methyl iodide | Ethyl bromide | NaH | THF | 24 | 70-80 |

| 2 | Benzyl bromide | Propyl iodide | NaOEt | Ethanol | 36 | 65-75 |

Applications in Drug Development

The malonic ester synthesis is a cornerstone in the construction of carbon skeletons found in numerous active pharmaceutical ingredients (APIs). The ability to introduce various alkyl groups allows for the synthesis of a wide array of substituted carboxylic acids, which are common motifs in drug molecules or key intermediates in their synthesis. For example, this methodology is employed in the synthesis of barbiturates, which have sedative and anticonvulsant properties.[4] The versatility of this reaction makes it an invaluable tool for medicinal chemists in lead optimization and the development of novel therapeutic agents.

Safety Considerations

-

Sodium hydride (NaH) is a highly flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

-

Alkyl halides are often toxic and can be lachrymators. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Strong acids and bases are corrosive and should be handled with care.

-

The decarboxylation step releases carbon dioxide, which can cause pressure buildup if performed in a sealed vessel. Ensure the reaction is adequately vented.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

References

Application of Malonic Acid Monomethyl Ester in Pharmaceutical Synthesis

Abstract

Malonic acid monomethyl ester and its derivatives are versatile C3 synthons extensively utilized in pharmaceutical synthesis. Their unique bifunctional nature, possessing both a reactive methylene (B1212753) group and distinct ester and carboxylic acid functionalities, enables their participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This application note details the utility of monomethyl malonate in the synthesis of various pharmaceutical agents and key intermediates. It provides an overview of common reaction types, including acylation, alkylation, and cyclization reactions, and presents detailed protocols for the synthesis of representative drug intermediates. Quantitative data on reaction yields and conditions are summarized, and key experimental workflows and reaction mechanisms are visualized to facilitate understanding and implementation in a research and development setting.

Introduction

Malonic acid monomethyl ester is a valuable building block in organic synthesis, prized for its ability to act as a nucleophile following deprotonation of its active methylene group.[1] This reactivity is central to the malonic ester synthesis, a classical method for the preparation of substituted carboxylic acids.[2][3] In the pharmaceutical industry, this reactivity is harnessed to construct complex molecular architectures found in a diverse range of therapeutic agents, including anticonvulsants, muscle relaxants, and antiviral and anticancer drugs.[1][4]

This document serves as a practical guide for researchers, providing detailed application notes and protocols for the use of monomethyl malonate in pharmaceutical synthesis.

Key Synthetic Applications and Reaction Types

The reactivity of monomethyl malonate is dominated by the acidity of the α-protons, allowing for the formation of a stabilized enolate that can participate in various reactions.

Acylation of Amines and Cyclization

Monomethyl malonate is an effective reagent for the acylation of amines to form β-keto amides, which can subsequently undergo cyclization to form heterocyclic structures. This strategy is employed in the synthesis of key pharmaceutical intermediates.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as a malonic ester, to a carbonyl group, followed by dehydration.[5][6] This reaction is a powerful tool for carbon-carbon bond formation and is utilized in the synthesis of various pharmaceutical intermediates.

Malonic Ester Synthesis

The classical malonic ester synthesis involves the alkylation of the enolate of a malonic ester, followed by hydrolysis and decarboxylation to yield a substituted carboxylic acid.[2][3] This sequence is fundamental to the construction of numerous drug molecules.

Application in the Synthesis of Pharmaceutical Intermediates

Synthesis of 2,4-Piperidinedione (Intermediate for Alosetron)

2,4-Piperidinedione is a crucial intermediate in the synthesis of Alosetron, a 5-HT3 antagonist used for the management of irritable bowel syndrome.[7] The synthesis involves the acylation of a primary amine with monomethyl malonate, followed by cyclization.

A detailed experimental protocol is outlined below, based on patent literature.[7]

-

Acylation: To a solution of monomethyl malonate and 3-aminopropyl acetate hydrochloride in dichloromethane (B109758) (DCM), dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent and triethylamine as a binding agent are added. The reaction mixture is stirred at room temperature.

-